(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol
Overview
Description
“(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H6BrF2NO2 . It has a molecular weight of 254.03 . The compound is in solid form and is stored at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrF2NO2/c8-5-1-4(3-12)6(11-2-5)13-7(9)10/h1-2,7,12H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the sources I found.
Scientific Research Applications
- Scientific Field : Doping Control in Sports
- Application Summary : This compound has been studied in the context of doping control in sports. It’s involved in the metabolism of carbonic anhydrase inhibitors Brinzolamide and Dorzolamide, which are prohibited in sports after systemic administration .
- Methods of Application : The study involved evaluating the in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs . The metabolite pattern of these substances was evaluated and compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations .
- Results : Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes . These substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
- Scientific Field : Drug Discovery
- Application Summary : Google DeepMind and Isomorphic Labs have introduced AlphaFold 3, a new AI model that accurately predicts the structure of proteins, DNA, RNA, ligands and more, and how they interact . This could potentially be used to understand the interactions of “(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol” with other molecules.
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, it has doubled prediction accuracy .
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound, including wearing protective gloves and eye protection .
properties
IUPAC Name |
[5-bromo-2-(difluoromethoxy)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO2/c8-5-1-4(3-12)6(11-2-5)13-7(9)10/h1-2,7,12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVHIXDKQZDHTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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